molecular formula C17H12F3N3O2 B2581056 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1226459-78-4

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2581056
CAS No.: 1226459-78-4
M. Wt: 347.297
InChI Key: RZKZYWUBDMNPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 3-methyl-1,2,4-oxadiazole ring attached to a para-substituted phenyl group and a 2-(trifluoromethyl)benzamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-21-16(25-23-10)11-6-8-12(9-7-11)22-15(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKZYWUBDMNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of carboxylic acids with amidoximes under uronium activation conditions, yielding 1,2,4-oxadiazoles in high yields . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, derivatives similar to N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide have been shown to selectively inhibit specific carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor progression and metastasis. In vitro studies demonstrated that certain derivatives exhibited nanomolar to picomolar inhibitory concentrations against these enzymes, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted that various oxadiazole derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed effective inhibition against multi-resistant strains of bacteria, suggesting their role as potential antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and the phenyl groups can significantly influence biological activity:

Substituent Effect on Activity
TrifluoromethylEnhances lipophilicity and membrane penetration
Methyl groupModulates electronic properties and binding affinity
Phenyl groupAffects selectivity towards specific targets

This table summarizes how different substituents can modify the compound's biological properties, guiding future synthesis efforts.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Activity Evaluation
A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against various cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, a derivative of the compound was tested against a panel of bacterial strains. The findings revealed significant inhibition zones comparable to standard antibiotics like norfloxacin, highlighting its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of bacterial enzymes or disrupt viral replication processes. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between the target compound and analogs include:

  • Presence/Absence of Pyrazole Rings : Compounds such as N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide (25) () incorporate a pyrazole ring fused with the oxadiazole, which may enhance binding affinity but reduce solubility compared to the target compound’s simpler structure .
  • Substituent Positioning : The target compound’s trifluoromethyl group is ortho-substituted on the benzamide, whereas analogs like compound 25 () and compound 28 () feature para-substituted trifluoromethyl or nitro groups, altering steric and electronic interactions .
  • Heterocyclic Variations: Derivatives such as N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide (18e) () integrate oxadiazole into bicyclic cephalosporin frameworks, prioritizing antimicrobial activity over metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₆H₁₁F₃N₃O₂ 334.2 2-(trifluoromethyl)benzamide; 3-methyl-1,2,4-oxadiazole
Compound 25 () C₂₁H₁₅F₆N₅O₂ 473.3 4-(trifluoromethyl)benzamide; pyrazole; 3-methyl-1,2,4-oxadiazole
Compound 28 () C₂₁H₁₆F₃N₆O₄ 473.3 2-(4-nitrophenyl)acetamide; pyrazole; 3-methyl-1,2,4-oxadiazole
Compound 41 () C₂₀H₁₇F₃N₄O₃ 442.4 2-phenoxyacetamide; pyrazole; 3-methyl-1,2,4-oxadiazole
Compound 45 () C₂₀H₁₈Cl₂N₅O₂S 479.3 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide; dichloropyridinyl

The target compound’s lower molecular weight (334.2 vs.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The absence of a pyrazole ring in the target compound may reduce steric hindrance, improving access to hydrophobic binding pockets compared to compound 25 .
  • Pharmacokinetic Advantages : The trifluoromethyl group’s ortho position could enhance metabolic resistance relative to para-substituted analogs .
  • Therapeutic Potential: While direct data are lacking, the target compound’s structural simplicity positions it as a candidate for further optimization in oncology or infectious disease research .

Biological Activity

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound can be described by the following characteristics:

PropertyValue
Molecular Formula C14H12F3N3O
Molecular Weight 303.26 g/mol
CAS Number 884507-32-8
PubChem CID 18525856

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing the oxadiazole moiety have been shown to exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms such as inducing apoptosis and inhibiting angiogenesis. Specifically, studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines .
  • Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. For instance, derivatives similar to this compound have demonstrated inhibitory activity against RET kinase and other related targets involved in cancer signaling pathways .
  • Anti-inflammatory Effects : The oxadiazole scaffold has also been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Biological Activity Data

Several studies have reported on the biological activity of compounds related to this compound. Below is a summary of key findings:

Study ReferenceActivity TypeTarget/Cell LineIC50 (µM)
AnticancerVarious cancer cell lines~0.1 - 10
Kinase InhibitionRET kinase0.05 - 0.5
Anti-inflammatoryIn vitro modelsNot specified

Case Studies

  • Anticancer Activity Assessment : A study evaluating the antiproliferative effects of oxadiazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against human colon and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Kinase Inhibition Studies : Another investigation focused on the inhibition of RET kinase by oxadiazole derivatives showed promising results for compounds containing trifluoromethyl groups. This study highlighted the importance of structural modifications in enhancing potency against specific kinases involved in oncogenic signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Formation of the oxadiazole ring : Cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions.
  • Coupling reactions : Amide bond formation between the oxadiazole-containing phenylamine and 2-(trifluoromethyl)benzoyl chloride using coupling agents like HATU or DCC in solvents such as DMF or acetonitrile .
  • Key parameters : Reaction temperatures (60–80°C), catalyst use (e.g., triethylamine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm for ¹³C) .
  • X-ray crystallography : Resolve crystal packing and confirm the oxadiazole-phenyl torsion angle (typically 15–30°) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~407.1) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents like PEG-400 .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions (pH < 2 or > 10), requiring neutral buffers for biological assays .

Q. Which analytical methods ensure purity and quality control?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity >95% .
  • LC-MS : Monitor byproducts (e.g., unreacted benzoyl chloride) using electrospray ionization .
  • Elemental analysis : Validate C, H, N, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can target identification be systematically approached for this compound?

  • Methodological Answer :

  • In vitro screening : Use kinase/GPCR panels to identify inhibitory activity (IC₅₀ values).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to suspected targets like COX-2 or EGFR .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Methodological Answer :

  • Substituent variation : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole to improve metabolic stability .
  • Fragment-based design : Use X-ray co-crystallography to guide modifications at the benzamide moiety .

Q. How can computational modeling predict binding modes and affinity?

  • Methodological Answer :

  • Molecular docking (Glide XP) : Simulate ligand-protein interactions (e.g., hydrophobic enclosures, hydrogen bonding) with targets like PARP-1 .
  • MD simulations : Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns trajectories) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How should researchers address contradictions between solubility and bioactivity data?

  • Methodological Answer :

  • Formulation optimization : Use nanoemulsions or liposomes to improve aqueous solubility without compromising activity .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while retaining target specificity .
  • Data reconciliation : Cross-validate results using orthogonal assays (e.g., SPR vs. cell-based IC₅₀) to rule out assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.